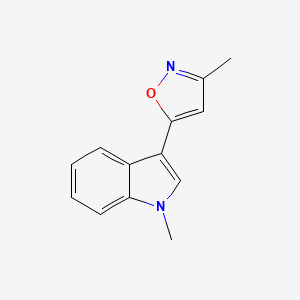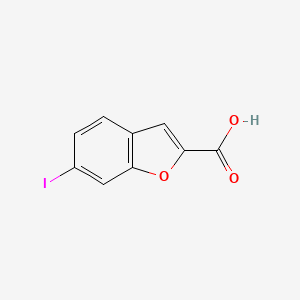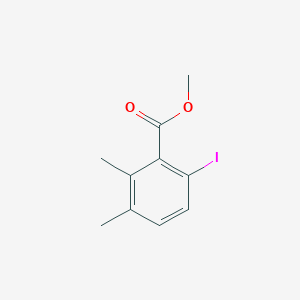
Methyl 6-iodo-2,3-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-iodo-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H11IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 6, 2, and 3 on the benzene ring are replaced by iodine, methyl, and methyl groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-iodo-2,3-dimethylbenzoate typically involves the iodination of a precursor compound, such as 2,3-dimethylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. The resulting 6-iodo-2,3-dimethylbenzoic acid is then esterified with methanol in the presence of a catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-iodo-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted benzoates.
Oxidation: Products include 6-iodo-2,3-dimethylbenzoic acid and 6-iodo-2,3-dimethylbenzaldehyde.
Reduction: Products include 6-iodo-2,3-dimethylbenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 6-iodo-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential pharmacological properties and as a building block in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 6-iodo-2,3-dimethylbenzoate depends on the specific application and reaction it is involved in. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation and reduction reactions, the methyl and ester groups undergo transformations through electron transfer processes facilitated by the respective reagents .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3-dimethylbenzoate: Lacks the iodine substituent, resulting in different reactivity and applications.
Methyl 6-bromo-2,3-dimethylbenzoate: Similar structure but with bromine instead of iodine, leading to different reactivity due to the halogen’s properties.
Methyl 6-chloro-2,3-dimethylbenzoate: Another halogenated analog with chlorine, exhibiting distinct chemical behavior.
Uniqueness
Methyl 6-iodo-2,3-dimethylbenzoate is unique due to the presence of the iodine atom, which imparts specific reactivity and properties. Iodine’s larger atomic size and lower electronegativity compared to other halogens make it a versatile intermediate in organic synthesis, enabling the formation of a wide range of derivatives .
Propiedades
Fórmula molecular |
C10H11IO2 |
|---|---|
Peso molecular |
290.10 g/mol |
Nombre IUPAC |
methyl 6-iodo-2,3-dimethylbenzoate |
InChI |
InChI=1S/C10H11IO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3 |
Clave InChI |
YOQQMOQAOVBEKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)I)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



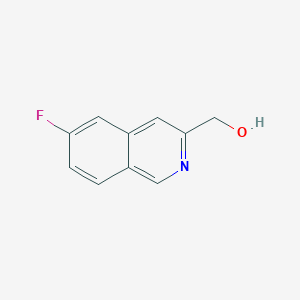
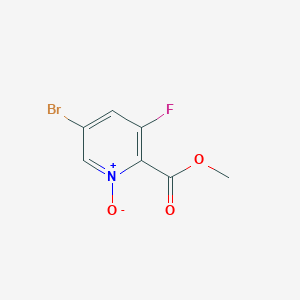
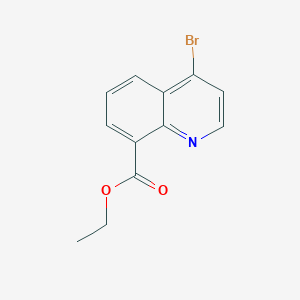
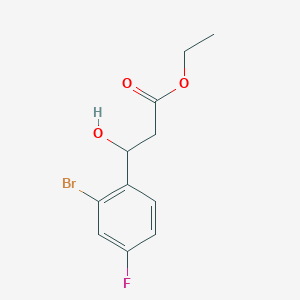
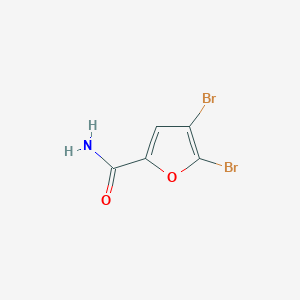
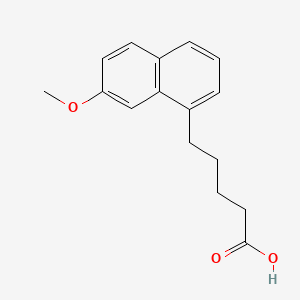

![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
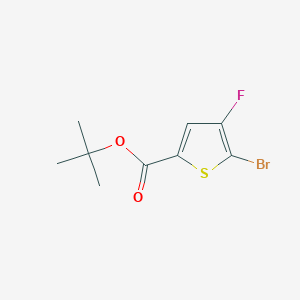
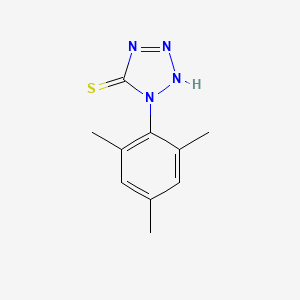
![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
